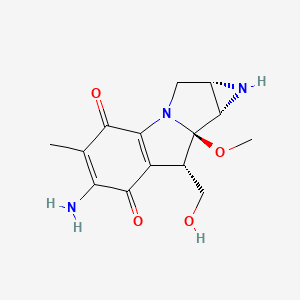

Decarbamoylmitomycin C

Description

Properties

CAS No. |

26909-37-5 |

|---|---|

Molecular Formula |

C14H17N3O4 |

Molecular Weight |

291.30 g/mol |

IUPAC Name |

(4S,6S,7R,8S)-11-amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione |

InChI |

InChI=1S/C14H17N3O4/c1-5-9(15)12(20)8-6(4-18)14(21-2)13-7(16-13)3-17(14)10(8)11(5)19/h6-7,13,16,18H,3-4,15H2,1-2H3/t6-,7+,13+,14-/m1/s1 |

InChI Key |

OUADMZZEIRSDSG-NKFUZKMXSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2CO)OC)N4)N |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2CO)OC)N4)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

10-Decarbamoylmitomycin C; 10-Decarbamoyl mitomycin C; BRN 5608775; CCRIS 5160; DCMC; Decarbamoyl mitomycin C; Decarbamoylmitomycin C; Decarbamylmitomycin C |

Origin of Product |

United States |

Foundational & Exploratory

Decarbamoylmitomycin C: A Technical Guide to its Mechanism of Action on DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decarbamoylmitomycin C (DMC), an analog of the potent antitumor agent Mitomycin C (MC), exerts its cytotoxic effects primarily through the alkylation of DNA. Despite lacking the carbamoyl (B1232498) group present in its parent compound, DMC paradoxically exhibits comparable or even greater toxicity in certain cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning DMC's action on DNA, from its initial bioreductive activation to the formation of DNA adducts and the subsequent cellular responses. Detailed experimental protocols, quantitative data on adduct formation and cytotoxicity, and visualizations of key pathways are presented to offer a comprehensive resource for researchers in oncology and drug development.

Introduction

Mitomycins are a class of bioreductive alkylating agents that have been a cornerstone of cancer chemotherapy for decades. Their mechanism of action relies on their ability to form covalent bonds with DNA, leading to monoadducts and highly cytotoxic interstrand cross-links (ICLs) that impede DNA replication and transcription, ultimately triggering cell death. Decarbamoylmitomycin C (DMC) is a key analog of Mitomycin C, differing only by the absence of the C10 carbamate (B1207046) group. Initially, this structural modification was thought to render DMC monofunctional, capable of forming only DNA monoadducts. However, extensive research has revealed that DMC is indeed capable of inducing ICLs and exhibits significant cytotoxicity, often surpassing that of MC.[1][2][3] This guide delves into the intricate details of how DMC interacts with DNA, highlighting the unique aspects of its mechanism that contribute to its potent antitumor activity.

Bioreductive Activation: The Gateway to DNA Alkylation

In its native state, DMC is chemically inert. Its transformation into a reactive DNA alkylating agent is contingent upon bioreductive activation of its quinone ring, a process that can proceed via two distinct pathways: monofunctional and bifunctional activation.[2][4] This activation is often facilitated by intracellular reducing enzymes.

Monofunctional vs. Bifunctional Activation

-

Monofunctional Activation: This pathway leads to the formation of a reactive intermediate that can only form a single covalent bond with DNA, resulting in monoadducts. Monofunctional activation of DMC exclusively produces 1”-α-adducts.[2][4]

-

Bifunctional Activation: This is the predominant pathway in cells and is a prerequisite for the formation of the highly cytotoxic interstrand cross-links.[5][6] Bifunctional activation of DMC generates a different reactive electrophile that can react sequentially at two positions, enabling the cross-linking of complementary DNA strands.[4] This pathway is necessary for the formation of 1”-β-deoxyguanosine adducts.[2][4]

The chemical transformations involved in the bioreductive activation of DMC are illustrated in the diagram below.

Bioreductive activation pathways of DMC.

DNA Adduct Formation: The Molecular Basis of Cytotoxicity

Upon activation, DMC covalently binds to DNA, primarily at the N2 position of guanine (B1146940) residues.[7] This interaction leads to the formation of two main types of DNA lesions: monoadducts and interstrand cross-links (ICLs).

Monoadducts and Interstrand Cross-links (ICLs)

DMC generates a significantly higher frequency of total DNA adducts compared to MC, with estimates ranging from 20 to 30-fold greater.[1][3] However, the ratio of monoadducts to ICLs is much higher for DMC, approximately 10:1.[1][3] Despite the lower proportion of ICLs, their absolute numbers are comparable to or even higher than those produced by equitoxic doses of MC.[1][3] This observation is crucial as ICLs are considered the primary cytotoxic lesions responsible for the therapeutic efficacy of mitomycins.[1][2]

Stereochemistry and Sequence Selectivity

A key distinguishing feature of DMC is the stereochemistry of its DNA adducts. While MC predominantly forms adducts with a 1”-R stereochemistry (1”-α, trans), DMC mainly generates adducts with a 1”-S stereochemistry (1”-β, cis).[5] This difference in stereochemistry has significant biological implications.

Furthermore, the formation of these adducts is sequence-dependent:

-

1”-α (trans) adducts are preferentially formed at 5'-CpG sequences.

-

1”-β (cis) adducts are favored at 5'-GpC sequences.[6]

Interestingly, the diastereoselectivity of the initial alkylation event is also sequence-dependent. At 5'-GpC steps, the formation of the 1”-β adduct is strongly favored, while at 5'-CpG steps, the 1”-α adduct is the preferred product.[2]

Cellular Response to DMC-Induced DNA Damage

The formation of DMC-DNA adducts, particularly ICLs, triggers a complex cellular response aimed at repairing the damage. However, if the damage is too extensive, these pathways can lead to cell cycle arrest and apoptosis. A notable characteristic of DMC is its ability to induce a potent p53-independent cell death pathway.[1][7][8]

The p53-Independent Signaling Pathway

DMC-induced DNA damage activates the Ataxia Telangiectasia and Rad3-related (ATR) checkpoint pathway.[1] This leads to the phosphorylation and activation of the downstream kinase Chk1.[1] Activated Chk1 plays a crucial role in cell cycle arrest, providing time for DNA repair. However, prolonged exposure to DMC leads to the ubiquitination and proteasomal degradation of Chk1, a key event in the p53-independent cytotoxic mechanism.[7][8] The DNA repair protein Rad51 is also recruited to the sites of damage.[1] A unique aspect of the DMC-induced response is the disassociation of ATR from chromatin.[1]

The signaling cascade initiated by DMC-induced DNA damage is depicted below.

References

- 1. Decarbamoyl mitomycin C (DMC) activates p53-independent ataxia telangiectasia and rad3 related protein (ATR) chromatin eviction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interdependent Sequence-Selectivity and Diastereoselectivity in the Alkylation of DNA by Decarbamoylmitomycin C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relative toxicities of DNA cross-links and monoadducts: new insights from studies of decarbamoyl mitomycin C and mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Mitomycin C and Decarbamoylmitomycin C N2 deoxyguanosine-adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Decarbamoylmitomycin C: A Mitomycin C Analog with Unique Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Decarbamoylmitomycin C (DMC) is a significant analog of the clinically utilized anticancer agent Mitomycin C (MMC). Both compounds are potent DNA alkylating agents, a characteristic that underpins their cytotoxic effects. However, the absence of the C10 carbamoyl (B1232498) group in DMC leads to distinct differences in its chemical and biological properties, including the stereochemistry of its DNA adducts, its cytotoxic profile, and its engagement with cellular signaling pathways. This technical guide provides a comprehensive overview of DMC, with a focus on its comparative analysis with MMC, to inform researchers and professionals in the field of drug development.

Mechanism of Action: DNA Alkylation and Crosslinking

Both Mitomycin C and Decarbamoylmitomycin C are bioreductive drugs, meaning they require intracellular enzymatic reduction to become active alkylating agents.[1][2] Once activated, they form covalent bonds with DNA, leading to the formation of monoadducts and highly cytotoxic interstrand crosslinks (ICLs).[1][3] These ICLs physically block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][4]

A critical distinction between MMC and DMC lies in the stereochemistry of the DNA adducts they form. MMC predominantly forms DNA adducts with a 1"-R stereochemistry (trans), while DMC primarily generates adducts with a 1"-S stereochemistry (cis).[1][5] This stereochemical difference influences the sequence selectivity of DNA alkylation. MMC-induced trans-crosslinks are formed exclusively at CpG sequences, whereas DMC-induced cis-crosslinks are formed at GpC sequences.[1] This disparity in adduct structure is thought to be a key determinant of their differential biological activities.[5]

Comparative Efficacy and Toxicity

While both MMC and DMC are cytotoxic, their potency and activity spectrum can differ. Paradoxically, DMC has been reported to be slightly more toxic than MMC to certain cancer cell lines, such as hypoxic EMT6 mouse mammary tumor cells and CHO cells.[6] This increased toxicity is observed despite DMC forming a higher ratio of monoadducts to crosslinks compared to MMC.[6] However, the absolute number of ICLs formed by DMC can be equal to or even higher than that of MMC at equimolar concentrations, which likely contributes to its potent cytotoxicity.[6][7]

A significant finding is that DMC exhibits stronger cytotoxic effects on cancer cells with mutated or deficient p53.[3][7][8] This suggests that DMC may be a valuable therapeutic option for cancers that have developed resistance to conventional therapies that rely on a functional p53 pathway for their efficacy.

| Parameter | Mitomycin C (MMC) | Decarbamoylmitomycin C (DMC) | Cell Line | Reference |

| Predominant Adduct Stereochemistry | 1"-R (trans) | 1"-S (cis) | - | [1][5] |

| Crosslinking Sequence | CpG | GpC | - | [1] |

| Toxicity in Hypoxic EMT6 cells | - | Slightly more toxic than MMC | EMT6 | [6] |

| Adduct Frequency | Lower | 20-30 fold higher than MMC | EMT6 | [6][7] |

| Monoadduct:Crosslink Ratio | Lower | ~10:1 | EMT6 | [6][7] |

| Cytotoxicity in p53-deficient cells | Less effective | More effective | K562, others | [3][7][8] |

Signaling Pathways

The cellular response to DNA damage induced by MMC and DMC involves the activation of complex signaling pathways. Both compounds have been shown to activate p21WAF1/CIP1, a key cell cycle inhibitor, in both p53-proficient (MCF-7) and p53-deficient (K562) cells, indicating a p53-independent mechanism of p21 activation.[3][9]

Furthermore, MMC and DMC have been implicated in the regulation of the RAS/MAPK/ERK signaling pathway. In MCF-7 cells, both drugs lead to a downregulation of this pathway.[3][10] However, in p53-mutant K562 cells, only DMC caused a mild downregulation of the MAPK/ERK pathway.[10] This differential effect on key signaling cascades likely contributes to their distinct cytotoxic profiles.

DMC has also been shown to induce a p53-independent cell death pathway that involves the proteasome-mediated degradation of the checkpoint protein Chk1.[8][11] This unique mechanism of action may explain its enhanced efficacy in p53-deficient tumors.

Experimental Protocols

Synthesis of Decarbamoylmitomycin C (DMC) and its DNA Adducts

Detailed synthetic routes for DMC and its deoxyadenosine (B7792050) and deoxyguanosine adducts have been described.[5][12][13][14][15] A common approach involves the chemical modification of the parent compound, Mitomycin C. The synthesis of specific stereoisomers of the DNA adducts often requires multi-step procedures involving protection and deprotection of reactive groups.

General Workflow for Adduct Synthesis and Characterization:

A key step in the synthesis of deoxyadenosine adducts involves a nucleophilic aromatic substitution reaction between a protected aminomitosene and a C-6 fluoropurine 2'-deoxyribonucleoside.[13] The resulting adducts are then deprotected to yield the final products.[13]

Analysis of DNA Adducts

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis and purification of DNA adducts formed by MMC and DMC.[5][6]

Example HPLC Conditions for DMC-dG Adducts:

-

Column: C18 reverse-phase

-

Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate).[5]

-

Detection: UV absorbance.[6]

Cell-Based Assays

-

Cytotoxicity Assays: Standard methods such as the MTT assay or neutral red assay are used to determine the cytotoxic effects of DMC and MMC on various cancer cell lines.[16]

-

Cell Cycle Analysis: Flow cytometry is employed to analyze the cell cycle distribution of cells treated with the compounds to assess cell cycle arrest.[9]

-

Western Blotting: This technique is used to measure the expression levels of key proteins in signaling pathways, such as p21, RAS, ERK, and Chk1, following drug treatment.[3][10]

-

DNA Damage Analysis: Techniques like the comet assay or analysis of γ-H2AX foci can be used to quantify the extent of DNA damage induced by the compounds.

Conclusion

Decarbamoylmitomycin C represents a fascinating analog of Mitomycin C with a distinct pharmacological profile. Its unique stereochemistry of DNA adduct formation, enhanced cytotoxicity in certain contexts (particularly in p53-deficient cells), and differential engagement of cellular signaling pathways make it a valuable tool for cancer research and a potential candidate for further drug development. The detailed understanding of its mechanism of action and the availability of robust experimental protocols for its synthesis and evaluation will be crucial for unlocking its full therapeutic potential. This guide provides a foundational resource for scientists and researchers to explore the promising avenues offered by this potent Mitomycin C analog.

References

- 1. researchgate.net [researchgate.net]

- 2. Mitomycin C - Wikipedia [en.wikipedia.org]

- 3. Mitomycin C and Its Analog Trigger Cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitomycin C | Cell Signaling Technology [cellsignal.com]

- 5. Synthesis of Mitomycin C and Decarbamoylmitomycin C N2 deoxyguanosine-adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relative toxicities of DNA cross-links and monoadducts: new insights from studies of decarbamoyl mitomycin C and mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential Toxicity of DNA Adducts of Mitomycin C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "DNA Adducts of Decarbamoyl Mitomycin C Efficiently Kill Cells without " by Ernest K. Boamah, Angelika Brekman et al. [academicworks.cuny.edu]

- 9. Mitomycin C and decarbamoyl mitomycin C induce p53-independent p21WAF1/CIP1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitomycin C and its analog trigger cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Mitomycin C and decarbamoylmitomycin C N6 deoxyadenosine-adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Mitomycin C and Decarbamoylmitomycin C N6 deoxyadenosine-adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Decarbamoylmitomycin C

For Researchers, Scientists, and Drug Development Professionals

Decarbamoylmitomycin C (DMC), a synthetic derivative of the potent antitumor agent Mitomycin C (MC), has garnered significant interest within the oncology research community. Lacking the carbamoyl (B1232498) group at the C-10 position, DMC exhibits a distinct and, in some cases, more potent biological activity profile compared to its parent compound. This guide provides a comprehensive overview of the core biological activities of DMC, focusing on its mechanism of action, cytotoxicity, and impact on cellular signaling pathways.

Mechanism of Action: A Tale of Stereochemistry and DNA Adducts

Like Mitomycin C, Decarbamoylmitomycin C is a DNA alkylating agent that requires bioreductive activation to exert its cytotoxic effects.[1] Once activated, it forms covalent bonds with DNA, leading to the formation of monoadducts and highly cytotoxic interstrand crosslinks (ICLs).[2][3] These ICLs physically block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[4]

A critical distinction between DMC and MC lies in the stereochemistry of the DNA adducts they form. While MC predominantly forms trans (or alpha) adducts, DMC preferentially generates cis (or beta) adducts at the guanine-mitosene bond.[5] Specifically, MC-induced trans-ICLs are primarily found at 5'-CpG sequences, whereas DMC-induced cis-ICLs form at 5'-GpC sequences.[6] This stereochemical difference is hypothesized to be a key determinant of the differential biological responses observed between the two compounds, influencing DNA repair processes and downstream signaling cascades.[5][6] Interestingly, DMC has been shown to generate a significantly higher frequency of total DNA adducts compared to MC at equimolar concentrations.[3]

Beyond deoxyguanosine adducts, both MC and DMC can also form monoadducts with deoxyadenosine.[2][7] The biological significance of these adenine (B156593) adducts is an active area of investigation.[4]

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of Decarbamoylmitomycin C has been evaluated across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its potency.

| Cell Line | Cancer Type | IC50 (µM) | Experimental Conditions | Reference |

| MCF-7 | Breast Cancer (p53 wild-type) | 1.8 ± 0.2 | 24-hour treatment, Neutral Red Assay | [6] |

| MDA-MB-468 | Breast Cancer (p53 mutant) | 1.5 ± 0.1 | 24-hour treatment, Neutral Red Assay | [6] |

| MCF-10A | Non-tumorigenic Breast Epithelial | 2.5 ± 0.3 | 24-hour treatment, Neutral Red Assay | [6] |

| EMT6 | Mouse Mammary Tumor | Not specified | Paradoxically, slightly more toxic than MC under hypoxia | [3] |

| CHO | Chinese Hamster Ovary | Not specified | Paradoxically, slightly more toxic than MC | [3] |

The data indicates that DMC is highly cytotoxic to breast cancer cells, with slightly greater potency in the p53 mutant MDA-MB-468 cell line compared to the p53 wild-type MCF-7 line.[6] Notably, it also exhibits cytotoxicity against non-cancerous cells, highlighting the need for targeted delivery strategies in clinical applications.

Signaling Pathways Modulated by Decarbamoylmitomycin C

The cellular response to DMC-induced DNA damage involves the modulation of key signaling pathways that regulate cell fate. A significant finding is that DMC can activate a p53-independent cell death pathway, making it a potentially valuable agent for cancers with mutated or deficient p53.[8][9][10]

p53-Independent Cell Death and Checkpoint Kinase 1 (Chk1) Degradation

In contrast to many DNA damaging agents that rely on a functional p53 pathway to induce apoptosis, DMC can trigger cell death in its absence.[8][11] This p53-independent mechanism is linked to the proteasome-mediated degradation of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response.[8][12] The formation of mitosene-1-β stereoisomeric DNA adducts by DMC is thought to signal for this ubiquitin-proteasome pathway, leading to Chk1 depletion, persistent DNA damage, and ultimately, cell death.[8][10]

References

- 1. elischolar.library.yale.edu [elischolar.library.yale.edu]

- 2. researchgate.net [researchgate.net]

- 3. Relative toxicities of DNA cross-links and monoadducts: new insights from studies of decarbamoyl mitomycin C and mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Mitomycin C and Decarbamoylmitomycin C N6 deoxyadenosine-adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Mitomycin C and Decarbamoylmitomycin C N2 deoxyguanosine-adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. "DNA Adducts of Decarbamoyl Mitomycin C Efficiently Kill Cells without " by Ernest K. Boamah, Angelika Brekman et al. [academicworks.cuny.edu]

- 9. Mitomycin C and decarbamoyl mitomycin C induce p53-independent p21WAF1/CIP1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scholars@Duke publication: DNA adducts of decarbamoyl mitomycin C efficiently kill cells without wild-type p53 resulting from proteasome-mediated degradation of checkpoint protein 1. [scholars.duke.edu]

- 11. DNA adducts of decarbamoyl mitomycin C efficiently kill cells without wild-type p53 resulting from proteasome-mediated degradation of checkpoint protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Decarbamoylmitomycin C: A Technical Guide to its DNA Adduct Formation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decarbamoylmitomycin C (DMC), an analog of the potent antitumor agent Mitomycin C (MC), exerts its cytotoxic effects through the formation of covalent adducts with DNA. This technical guide provides an in-depth exploration of the theoretical and experimental underpinnings of DMC-DNA adduct formation. A key differentiator of DMC is its reductive activation to a reactive species that predominantly forms DNA adducts with a distinct stereochemistry compared to its parent compound, MC. This guide details the activation mechanism, the types of adducts formed, quantitative comparisons of adduct levels in various cancer cell lines, and comprehensive experimental protocols for the analysis of these adducts. The information presented herein is intended to serve as a valuable resource for researchers in oncology, pharmacology, and drug development.

Introduction to Decarbamoylmitomycin C

Decarbamoylmitomycin C is a derivative of Mitomycin C, lacking the carbamoyl (B1232498) group at the C10 position.[1] Like MC, DMC is a bioreductive alkylating agent, meaning it requires intracellular reduction to become a potent DNA-damaging agent.[2] While initially thought to be a monofunctional alkylating agent, studies have demonstrated that DMC is capable of forming both monoadducts and highly cytotoxic interstrand crosslinks (ICLs) with DNA.[1] Notably, DMC often exhibits greater cytotoxicity than MC and can trigger different cellular death pathways, a phenomenon attributed to the unique stereochemistry of the DNA adducts it forms.[1]

The Theory of Reductive Activation

In its native state, DMC is chemically inert towards DNA. Its transformation into a reactive alkylating agent is contingent upon a process of reductive activation, which typically occurs in the hypoxic environment of tumor cells. This process can be summarized in the following key steps:

-

Quinone Reduction: The quinone ring of DMC is reduced to a hydroquinone (B1673460) by intracellular reductases, such as NADPH:cytochrome P450 reductase.

-

Activation Cascade: The reduction of the quinone initiates a cascade of electronic rearrangements within the molecule.

-

Formation of Electrophilic Centers: This cascade leads to the formation of highly reactive electrophilic carbon centers at the C1 and C10 positions of the mitosene ring structure, rendering the molecule capable of reacting with nucleophilic sites on DNA bases.

Mechanism of DNA Adduct Formation

Once activated, DMC can alkylate DNA, primarily at the N2 position of guanine (B1146940) (dG). The reaction proceeds through nucleophilic attack by the guanine base on the electrophilic centers of the activated DMC. This process can result in two major types of DNA adducts:

-

Monoadducts: Formed when one reactive site of DMC binds to a single guanine base.

-

Interstrand Crosslinks (ICLs): Formed when both reactive sites of a single DMC molecule bind to guanines on opposite strands of the DNA duplex, effectively creating a covalent link between the two strands. These lesions are particularly toxic as they block DNA replication and transcription.[2]

A critical aspect of DMC-DNA adduction is the stereochemistry of the linkage between the C1" of the mitosene and the N2 of deoxyguanosine. DMC predominantly forms adducts with a 1"-S (beta) configuration, in contrast to MC, which mainly forms 1"-R (alpha) adducts.[3] This stereochemical difference is thought to influence the recognition and repair of these adducts by cellular machinery, contributing to the differential cytotoxicity of the two compounds.[1]

Quantitative Analysis of Adduct Formation

The frequency and type of DNA adducts formed by DMC have been quantified in various cancer cell lines using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Studies have consistently shown that DMC is a more efficient DNA alkylating agent than MC in cells.[4]

| Cell Line | Drug (10 µM, 24h) | Total dG Adducts (adducts/10^6 nucleotides) |

| MCF-7 | MC | 1.8 |

| DMC | 40.5 | |

| EMT6 | MC | 2.5 |

| DMC | 55.0 | |

| Normal Fibroblasts | MC | 1.5 |

| DMC | 35.0 | |

| Fanconi Anemia-A | MC | 2.2 |

| DMC | 48.0 |

Table 1: Comparison of total deoxyguanosine (dG) adduct levels in various cell lines treated with Mitomycin C (MC) and Decarbamoylmitomycin C (DMC). Data extracted from Paz et al., 2008.[4]

Further analysis reveals the distribution between different types of adducts. For DMC, monoadducts are significantly more abundant than interstrand crosslinks.

| Adduct Type | Adduct Level in MCF-7 Cells (adducts/10^6 nucleotides) |

| DMC-dG Monoadduct (1"-β) | 36.0 |

| DMC-dG Monoadduct (1"-α) | 1.5 |

| DMC-dG ICL (1"-β) | 3.0 |

Table 2: Distribution of major DMC-deoxyguanosine (dG) adducts in MCF-7 cells treated with 10 µM DMC for 24 hours. Data extracted from Paz et al., 2008.[4]

Key Experimental Protocols

The analysis of DMC-DNA adducts requires a series of specialized procedures, from cell culture to sensitive detection by LC-MS/MS. Below is a detailed methodology based on established protocols.[4]

Cell Culture and Drug Treatment

-

Cell Seeding: Plate cells (e.g., MCF-7, EMT6) in appropriate culture dishes and grow to approximately 80% confluency.

-

Drug Incubation: Treat cells with the desired concentration of DMC (e.g., 10 µM) in fresh culture medium. An equivalent culture treated with the vehicle (e.g., DMSO) should be used as a negative control. Incubate for a specified period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Cell Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS), and harvest by trypsinization or cell scraping. Centrifuge the cell suspension to obtain a cell pellet.

DNA Isolation and Enzymatic Hydrolysis

-

DNA Extraction: Isolate genomic DNA from the cell pellet using a commercial DNA extraction kit or standard phenol-chloroform extraction protocols. Ensure high purity of the DNA, as contaminants can interfere with subsequent analyses.

-

DNA Quantification: Determine the concentration and purity of the isolated DNA using UV spectrophotometry (A260/A280 ratio).

-

Enzymatic Digestion to Nucleosides:

-

To approximately 50 µg of DNA in a microcentrifuge tube, add a buffer solution to maintain a pH of 5.0 (e.g., dilute acetic acid).

-

Add nuclease P1 (approximately 1 unit per A260 unit of DNA) and incubate at 37°C for 4 hours.

-

Adjust the pH to 8.2 using a Tris buffer.

-

Add MgCl2 to a final concentration of 1.0 mM.

-

Add alkaline phosphatase and snake venom phosphodiesterase and incubate for an additional 4 hours at 37°C to ensure complete digestion of the DNA into individual nucleosides.

-

Adduct Enrichment and LC-MS/MS Analysis

-

Solid-Phase Extraction (SPE): To enrich the DMC-DNA adducts and remove the highly abundant unmodified nucleosides, pass the DNA hydrolysate through a C18 SPE cartridge. Wash the cartridge with water to remove polar components and then elute the more hydrophobic adducts with a methanol/water mixture.

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the enriched adduct fraction into a high-performance liquid chromatography (HPLC) system equipped with a C18 column. Separate the adducts from any remaining unmodified nucleosides using a gradient elution, for example, with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometric Detection: The eluent from the HPLC is directed into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. The adducts are quantified using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each adduct are monitored. For example, for the DMC-dG monoadduct, the transition from the protonated molecule [M+H]+ to a specific fragment ion is tracked.

-

Quantification: Create a calibration curve using synthesized standards of the DMC-DNA adducts of known concentrations to accurately quantify the amount of each adduct in the biological samples.

-

Conclusion

The formation of DNA adducts by Decarbamoylmitomycin C is a complex process that is central to its anticancer activity. The requirement for reductive activation and the formation of adducts with a characteristic β-stereochemistry distinguish DMC from its more widely studied counterpart, Mitomycin C. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers investigating the mechanism of action of DMC, its potential therapeutic applications, and the cellular responses to the specific types of DNA damage it induces. A thorough understanding of these fundamental processes is crucial for the development of novel and more effective cancer therapies.

References

- 1. academicworks.cuny.edu [academicworks.cuny.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mapping DNA adducts of mitomycin C and decarbamoyl mitomycin C in cell lines using liquid chromatography/electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Nuances of Decarbamoylmitomycin C-DNA Adducts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate stereochemistry of DNA adducts formed by Decarbamoylmitomycin C (DCMMC), a potent DNA alkylating agent and a derivative of the clinically used anticancer drug, Mitomycin C (MC). Understanding the three-dimensional structure of these adducts is paramount for elucidating their biological consequences and for the rational design of novel chemotherapeutic agents. This document provides a comprehensive overview of the current knowledge, focusing on the distinct stereochemical outcomes of DCMMC-mediated DNA alkylation compared to its parent compound, MC.

Introduction: A Tale of Two Stereoisomers

Mitomycin C (MC) and its derivative, Decarbamoylmitomycin C (DCMMC), are powerful tools in the arsenal (B13267) against cancer, primarily due to their ability to form covalent adducts with DNA, leading to cytotoxicity.[1][2] While both compounds target the N2 position of deoxyguanosine (dG) and to a lesser extent, deoxyadenosine (B7792050) (dA), a crucial distinction lies in the stereochemistry of the resulting adducts.[3][4]

MC predominantly forms DNA adducts with a 1”-R stereochemistry at the guanine-mitosene bond, referred to as the trans or α-adduct.[1][5] In stark contrast, DCMMC, which lacks the carbamoyl (B1232498) group at the C10 position, preferentially generates adducts with a 1”-S stereochemistry, known as the cis or β-adduct.[1][3] This seemingly subtle difference in spatial arrangement has profound implications for the structure of the DNA helix, the subsequent cellular responses, and the overall cytotoxicity of the compound.[1][5]

The Chemistry of Adduct Formation: A Reductive Activation Pathway

The journey from an inert prodrug to a reactive DNA alkylating agent begins with the reductive activation of the mitomycin quinone ring. This process, often facilitated by intracellular enzymes, generates a reactive mitosene intermediate that is susceptible to nucleophilic attack by DNA bases.

Stereochemical Outcomes of DCMMC-DNA Adduct Formation

The stereoselectivity of DCMMC's reaction with DNA is a key determinant of its biological activity. The absence of the C10 carbamoyl group in DCMMC is believed to influence the orientation of the reactive intermediate within the DNA minor groove, leading to the preferential formation of the cis adduct.

Monoadducts: The Predominance of the cis Configuration

The major DNA adducts formed by DCMMC are monoadducts at the N2 position of deoxyguanosine.[3] High-performance liquid chromatography (HPLC) analysis of DNA digests from cells treated with DCMMC reveals a significant preference for the 1”-S (cis) stereoisomer.[6] While the 1”-R (trans) adduct is also formed, it is a minor product.[1] This is in direct contrast to MC, which primarily yields the trans adduct.[1]

Interstrand Crosslinks (ICLs): A Diastereospecific Reaction

DCMMC is also capable of forming highly cytotoxic interstrand crosslinks (ICLs), which covalently link the two strands of the DNA double helix.[3] The formation of these ICLs is diastereospecific.[3] The cis-crosslinks are formed exclusively at GpC sequences, whereas trans-crosslinks, the major ICLs formed by MC, are found at CpG sequences.[3] This sequence-dependent diastereospecificity further highlights the intricate interplay between the drug's structure, the DNA sequence, and the resulting adduct stereochemistry.

Quantitative Data on DCMMC-DNA Adducts

Table 1: Summary of Stereochemical Preferences for DCMMC and MC DNA Adducts

| Feature | Decarbamoylmitomycin C (DCMMC) | Mitomycin C (MC) |

| Predominant Monoadduct Stereochemistry | 1”-S (cis or β)[1][3] | 1”-R (trans or α)[1][3] |

| Predominant ICL Sequence Specificity | GpC (cis-crosslink)[3] | CpG (trans-crosslink)[3] |

| Primary Nucleobase Target | N2-deoxyguanosine[3] | N2-deoxyguanosine[3] |

| Secondary Nucleobase Target | N6-deoxyadenosine[4] | N6-deoxyadenosine |

Experimental Protocols for the Study of DCMMC-DNA Adducts

The characterization of DCMMC-DNA adducts relies on a combination of synthetic, analytical, and spectroscopic techniques. Below are generalized methodologies for key experiments.

Biomimetic Synthesis of DCMMC-DNA Adducts

This protocol describes the reaction of DCMMC with oligonucleotides under reducing conditions to generate adducts for structural and biological studies.

Methodology:

-

Reaction Setup: A solution of the desired oligonucleotide is prepared in a buffered solution (e.g., sodium phosphate (B84403) buffer, pH 7.0).

-

Drug Addition: Decarbamoylmitomycin C is added to the oligonucleotide solution.

-

Reductive Activation: The reaction is initiated by the addition of a reducing agent, such as sodium dithionite.[7] The mixture is then incubated, typically at 37°C, to allow for adduct formation.

-

Purification: The resulting mixture of adducted and unadducted oligonucleotides is purified using reverse-phase high-performance liquid chromatography (HPLC).

-

Characterization: The purified adducts are characterized by mass spectrometry (MS) to confirm their molecular weight and by NMR spectroscopy to determine their three-dimensional structure.

Analysis of DCMMC-DNA Adducts from Cellular DNA

This protocol outlines the steps for isolating and identifying DCMMC-DNA adducts from cells treated with the drug.

Methodology:

-

Cell Treatment: Cultured cells are treated with a known concentration of DCMMC for a specific duration.

-

DNA Isolation: Genomic DNA is isolated from the treated cells using standard protocols.

-

Enzymatic Digestion: The isolated DNA is enzymatically digested to individual nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

-

LC-MS/MS Analysis: The nucleoside digest is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] This technique allows for the separation, identification, and quantification of the different DCMMC-nucleoside adducts based on their specific mass-to-charge ratios and fragmentation patterns.

Conclusion and Future Directions

The stereochemistry of Decarbamoylmitomycin C-DNA adducts is a critical factor that dictates their biological activity. The preferential formation of the 1”-S (cis) monoadducts and the diastereospecific formation of cis-ICLs at GpC sequences distinguish DCMMC from its parent compound, Mitomycin C. This technical guide provides a foundational understanding of these stereochemical nuances.

Future research in this area should focus on obtaining high-resolution crystal structures of DCMMC-DNA adducts to provide precise quantitative data on their geometric parameters. Furthermore, elucidating the detailed mechanisms by which cellular machinery recognizes and processes these distinct stereoisomers will be crucial for a comprehensive understanding of their differential cytotoxicity and for the development of more effective and selective anticancer therapies.

References

- 1. Synthesis of Mitomycin C and Decarbamoylmitomycin C N2 deoxyguanosine-adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Mitomycin C and Decarbamoylmitomycin C N6 deoxyadenosine-adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Differential Toxicity of DNA Adducts of Mitomycin C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and structure of a covalent cross-link adduct between mitomycin C and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mapping DNA adducts of mitomycin C and decarbamoyl mitomycin C in cell lines using liquid chromatography/ electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

role of Decarbamoylmitomycin C monoadducts in cytotoxicity

An In-depth Technical Guide to the Role of Decarbamoylmitomycin C Monoadducts in Cytotoxicity

Introduction

Decarbamoylmitomycin C (DMC) is a structural analog of the potent antitumor antibiotic and chemotherapeutic agent, Mitomycin C (MC).[1] While both compounds are bioreductive alkylating agents that form covalent adducts with DNA, their cytotoxic mechanisms exhibit critical differences. Initially, DMC was considered a monofunctional agent incapable of forming the highly cytotoxic DNA interstrand cross-links (ICLs) that are the hallmark of MC's activity.[2] Paradoxically, subsequent studies revealed that DMC is often equally or even more toxic than MC to various cancer cell lines.[3][2][4]

This guide provides a detailed examination of the role of DMC-DNA monoadducts in cytotoxicity. It elucidates that while monoadducts are the most abundant lesions formed by DMC, their primary role is that of a precursor to the critical, cytotoxic interstrand cross-links. The unique stereochemistry of all DMC adducts is the key determinant of its distinct biological activity, enabling it to trigger potent cell death pathways, including those independent of the p53 tumor suppressor protein.

Formation and Stereochemistry of DMC-DNA Adducts

The cytotoxic activity of both MC and DMC is dependent on their reductive activation within the cell from a quinone to a reactive hydroquinone.[5] This activation initiates a cascade that allows the drug to alkylate DNA, primarily at the N2 position of guanine (B1146940) (dG) and to a lesser extent, the N6 position of adenine (B156593) (dA).[6][7] This process results in the formation of two major types of lesions: DNA monoadducts and DNA interstrand cross-links (ICLs).

A fundamental distinction between the adducts formed by MC and DMC lies in their stereochemistry.[1]

-

Mitomycin C (MC) predominantly forms deoxyguanosine adducts with a 1''-R stereochemistry , referred to as the α-adduct or trans isomer.[1][8]

-

Decarbamoylmitomycin C (DMC) mainly forms adducts with a 1''-S stereochemistry , known as the β-adduct or cis isomer.[1][8]

This difference in chirality fundamentally alters the way the adduct is positioned within the DNA helix, which has profound implications for its recognition by cellular machinery and the subsequent signaling cascades that are initiated.[8] Furthermore, the cross-linking reaction is diastereospecific: MC favors forming trans-crosslinks at 5'-CpG sequences, while DMC preferentially forms cis-crosslinks at 5'-GpC sequences.[1][2]

Quantitative Analysis of Adduct Formation

A critical aspect in understanding DMC's cytotoxicity is the quantitative profile of the DNA adducts it generates. Studies comparing DMC and MC at equimolar concentrations have revealed significant differences in both the total number and the relative ratio of adducts formed.

| Parameter | Decarbamoylmitomycin C (DMC) | Mitomycin C (MC) | Reference(s) |

| Total Adduct Frequency | 20- to 30-fold higher than MC | Baseline | [3][2][9] |

| Monoadduct:Cross-link Ratio | Approximately 10:1 | Lower ratio (ICLs are a higher proportion) | [3][2][9] |

| ICL Adduct Frequency | Equal or slightly higher than MC | Baseline | [3][9] |

| ICLs as % of Total Adducts | ~7% | ~27% | [10] |

| dA Adduct vs. dG Adduct Frequency | dA adducts are 4- to 48-fold less frequent | Not specified, but primarily dG adducts | [6] |

These data highlight a key paradox: although DMC produces far more total DNA damage (mostly monoadducts), the frequency of the highly toxic ICLs is comparable to that of MC. The similar cytotoxicities of the two drugs correlate strongly with their similar ICL frequencies, but not with their total adduct or monoadduct frequencies.[3][2][9] This provides compelling evidence that ICLs, rather than monoadducts, are the primary cytotoxic lesions for both agents.

Signaling Pathways and Cytotoxicity

The unique β-stereochemistry of DMC adducts triggers distinct cell death signaling pathways, making it particularly effective in cancer cells that have lost p53 function, a common event in tumorigenesis.

p53-Independent Cell Death (in p53-Deficient Cells)

In cells lacking functional p53, DMC activates a potent, non-apoptotic cell death pathway.[4][8][11][12][13] The formation of mitosene-1-β DNA adducts initiates a DNA damage response that culminates in the degradation of Checkpoint Kinase 1 (Chk1), a critical regulator of the G2/M cell cycle checkpoint.[4][8][11] This depletion occurs via the ubiquitin-proteasome pathway.[8][11] The loss of Chk1 allows cells with damaged DNA to bypass the G2/M checkpoint and enter mitosis, leading to mitotic catastrophe and cell death.[8] This pathway is often associated with features of programmed necrosis, including early activation of poly(ADP-ribose) polymerase (PARP).[4][13]

p53-Dependent Cell Death (in p53-Proficient Cells)

In cells with functional p53, both MC and DMC can induce classical apoptosis.[4][13] The DNA damage caused by the adducts activates the p53 pathway, leading to cell cycle arrest and apoptosis. However, even in this context, differences exist. The specific set of procaspases activated can differ between the two drugs, suggesting subtle variations in the apoptotic signaling.[4] Furthermore, both drugs can activate the cell cycle inhibitor p21WAF1/CIP1, with DMC showing a stronger activation, which may occur through both p53-dependent and -independent mechanisms.[14][15]

Experimental Protocols

Protocol: Analysis of DMC-DNA Adducts by LC/MS-MS

This protocol outlines the method for identifying and quantifying the array of DNA adducts formed in cells treated with DMC. The use of liquid chromatography-tandem mass spectrometry (LC/MS-MS) provides high sensitivity and specificity.[9][16]

Methodology:

-

Cell Culture and Treatment: Culture cancer cells (e.g., MCF-7, EMT6) to mid-log phase. Treat cells with a defined concentration of DMC (e.g., 10 µM) for a specified duration (e.g., 24 hours).[8][16] For some experiments, treatment is performed under hypoxic conditions to enhance bioreductive activation.[3]

-

Genomic DNA Isolation: Harvest the cells and isolate high-molecular-weight genomic DNA using a standard method such as phenol-chloroform extraction or a commercial DNA isolation kit.[16][17]

-

Enzymatic Digestion of DNA: Quantify the isolated DNA. Digest the DNA to individual deoxyribonucleosides using a cocktail of enzymes. A typical digestion mixture includes DNase I, snake venom phosphodiesterase, and alkaline phosphatase in a suitable buffer. Incubate at 37°C for 12-24 hours.[6][16][17]

-

LC/MS-MS Analysis:

-

Inject the digested DNA sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., an electrospray ionization (ESI) source).

-

Separate the nucleosides on a C18 reverse-phase column using a gradient elution (e.g., water/acetonitrile with formic acid).

-

Perform mass spectrometric analysis in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular weight of a specific DMC-nucleoside adduct) and monitoring for specific, characteristic fragment ions.[16]

-

-

Quantification: Identify and quantify the adducts by comparing their retention times and MRM transitions to those of authenticated synthetic standards.[16][17] The lower limit of detection can be in the sub-picomole range.[16]

Protocol: Western Blot Analysis of Chk1 Depletion

This protocol is used to measure the levels of key signaling proteins, such as Chk1, in response to DMC treatment.

Methodology:

-

Cell Treatment and Lysis: Treat p53-deficient cells (e.g., K562, DA-2) with DMC or MC for various time points. Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to obtain total cellular protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Chk1 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Also probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

-

Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager. Quantify band intensity using densitometry software. A decrease in the Chk1 band intensity relative to the loading control indicates protein depletion.

Conclusion

The is multifaceted. While they are the most abundant DNA lesion formed by the drug, direct evidence points to the subsequently formed interstrand cross-links (ICLs) as the primary cytotoxic lesion . The cytotoxicity of DMC correlates well with its ICL frequency, not its monoadduct frequency.[3][2][9]

Therefore, the principal role of DMC monoadducts is to serve as the necessary precursor to ICL formation . However, the defining characteristic that drives DMC's unique and potent biological activity is the 1''-β stereochemistry of all its adducts—both monoadducts and ICLs. This distinct three-dimensional structure is poorly recognized or processed by some canonical repair pathways and instead triggers alternative cell death signaling. Most notably, it activates a p53-independent pathway involving the proteasomal degradation of Chk1, leading to mitotic catastrophe. This mechanism allows DMC to efficiently kill cancer cells that have developed resistance to other therapies through the loss of p53, providing a significant therapeutic advantage.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Relative toxicities of DNA cross-links and monoadducts: new insights from studies of decarbamoyl mitomycin C and mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitomycin-DNA adducts induce p53-dependent and p53-independent cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Mitomycin C and Decarbamoylmitomycin C N2 deoxyguanosine-adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Mitomycin C and Decarbamoylmitomycin C N6 deoxyadenosine-adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Differential Toxicity of DNA Adducts of Mitomycin C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Scholars@Duke publication: DNA adducts of decarbamoyl mitomycin C efficiently kill cells without wild-type p53 resulting from proteasome-mediated degradation of checkpoint protein 1. [scholars.duke.edu]

- 12. DNA adducts of decarbamoyl mitomycin C efficiently kill cells without wild-type p53 resulting from proteasome-mediated degradation of checkpoint protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mitomycin C and decarbamoyl mitomycin C induce p53-independent p21WAF1/CIP1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mapping DNA adducts of mitomycin C and decarbamoyl mitomycin C in cell lines using liquid chromatography/ electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Decarbamoylmitomycin C: A Technical Guide to its Cytotoxicity in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarbamoylmitomycin C (DMC) is an analog of the well-known chemotherapeutic agent Mitomycin C (MC). Like its parent compound, DMC functions as a bioreductive DNA alkylating agent, inducing DNA monoadducts and highly cytotoxic interstrand cross-links (ICLs). These lesions disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and cell death.[1][2] Notably, DMC often exhibits greater cytotoxicity than MC against various cancer cell lines. This enhanced potency is attributed to differences in the stereochemistry of the DNA adducts formed by DMC compared to those produced by MC.[1] A key feature of DMC is its ability to induce a potent p53-independent cell death pathway, making it a promising candidate for cancers with mutated or deficient p53, a common occurrence in over half of all human cancers.[1][2] This technical guide provides an in-depth overview of the cytotoxicity of DMC in cancer cell lines, including quantitative data, detailed experimental protocols, and a visualization of the key signaling pathways involved.

Data Presentation: Cytotoxicity of Decarbamoylmitomycin C

The cytotoxic effects of DMC have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following tables summarize the reported IC50 values for DMC in various cancer cell lines.

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Incubation Time (hours) | Citation |

| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | 34.95 ± 1.17 | Not Specified | [3] |

| SHG-44 | Glioma | Not Specified | 3.08 | 72 | [4] |

| C6 | Glioma | Not Specified | 5.79 | 72 | [4] |

| U251 | Glioblastoma | Not Specified | 2.52 | 72 | [4] |

| U87 | Glioblastoma | Not Specified | 4.77 | 72 | [4] |

| A172 | Glioblastoma | Not Specified | 5.68 | 72 | [4] |

| Primary Glioma 1 | Glioma | Not Specified | 8.05 | 72 | [4] |

| Primary Glioma 2 | Glioma | Not Specified | 4.61 | 72 | [4] |

| SKOV3 | Ovarian Cancer | Not Specified | Dose-dependent reduction in viability | 48 | [5] |

| ML-1 | Myeloid Leukemia | Wild-Type | Cytotoxic | 24 | [6] |

| K562 | Chronic Myelogenous Leukemia | Null | Cytotoxic | 24 | [6] |

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Decarbamoylmitomycin C (DMC)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6 to 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of DMC in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of DMC. Include a vehicle control (medium with the same concentration of solvent used to dissolve DMC, e.g., DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, or until a purple precipitate is visible under a microscope.

-

Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

-

Cancer cell lines

-

DMC

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with desired concentrations of DMC for the specified time. Include a vehicle-treated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells once with cold PBS.[7]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[7]

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.[7]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of Signaling Proteins (e.g., Chk1)

Western blotting is used to detect specific proteins in a sample. This protocol is for assessing the levels of Checkpoint Kinase 1 (Chk1), a key protein in the DMC-induced cell death pathway.

Materials:

-

Treated and untreated cell pellets

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Chk1, anti-phospho-Chk1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Chk1) diluted in blocking buffer, typically overnight at 4°C.

-

Washing: Wash the membrane several times with TBST (Tris-buffered saline with Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualization

Signaling Pathways

DMC induces a p53-independent cell death pathway that is particularly effective in cancer cells with compromised p53 function. A central event in this pathway is the response to DNA damage, which involves the ATR-Chk1 axis.

Caption: DMC-induced p53-independent cell death pathway.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the cytotoxicity of Decarbamoylmitomycin C in cancer cell lines.

Caption: General experimental workflow for DMC cytotoxicity studies.

References

- 1. Decarbamoyl mitomycin C (DMC) activates p53-independent ataxia telangiectasia and rad3 related protein (ATR) chromatin eviction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Demethoxycurcumin analogue DMC-BH exhibits potent anticancer effects on orthotopic glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Technical Guide: p53-Independent Cell Death Induced by Decarbamoylmitomycin C

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tumor suppressor protein p53 is a cornerstone of the cellular response to DNA damage, orchestrating cell cycle arrest, senescence, or apoptosis. However, over 50% of human cancers harbor mutations in the TP53 gene, leading to dysfunctional p53 protein and resistance to conventional chemotherapeutic agents that rely on a p53-dependent apoptotic response.[1][2] This clinical challenge underscores the urgent need for novel therapeutic strategies that can effectively eliminate cancer cells independent of their p53 status.

Decarbamoylmitomycin C (DMC), an analog of the alkylating agent Mitomycin C (MC), has emerged as a promising compound that activates a potent p53-independent cell death pathway.[1][3][4][5] Unlike its parent compound, DMC demonstrates significant cytotoxicity in cancer cells lacking functional p53, suggesting a distinct mechanism of action that circumvents this common resistance pathway.[3][6][7] This guide provides an in-depth technical overview of the molecular mechanisms, quantitative effects, and key experimental methodologies related to DMC-induced p53-independent cell death.

Core Mechanism of Action: A Shift in DNA Adduct Stereochemistry

The differential activity of DMC compared to MC originates from the specific nature of the DNA lesions they produce. Both are bioreductive alkylating agents that form monoadducts and interstrand cross-links (ICLs) with DNA.[3][8] However, the stereochemistry of these adducts differs significantly:

-

Mitomycin C (MC) predominantly forms α-stereoisomer DNA adducts.

-

Decarbamoylmitomycin C (DMC) generates a higher proportion of β-stereoisomer DNA adducts (mitosene-1-β-adducts).[1][9]

This subtle change in three-dimensional structure is the critical initiating signal that triggers a unique downstream signaling cascade in p53-deficient cells.[8]

Signaling Pathway of p53-Independent Cell Death

In cells lacking wild-type p53, the β-DNA adducts formed by DMC initiate a signaling pathway characterized by the degradation of Checkpoint Kinase 1 (Chk1) and the activation of Poly(ADP-ribose) polymerase (PARP), culminating in a non-apoptotic form of cell death.[3][6][9][10]

The key steps are as follows:

-

DMC Administration & DNA Adduct Formation: DMC enters the cell and is reduced, forming reactive electrophiles that bind covalently to DNA, creating a high proportion of β-stereoisomer adducts.[1][9]

-

Signal Transduction to the Proteasome: These specific DMC-DNA adducts signal for the ubiquitination of cellular proteins, targeting them for degradation.[5][9]

-

Chk1 Depletion: A primary target of this signaling is Chk1, a critical kinase in the DNA damage response checkpoint. DMC treatment leads to the rapid depletion of Chk1 protein via the ubiquitin-proteasome pathway.[3][6][9][10] Chemical inhibition of the proteasome has been shown to prevent this Chk1 depletion.[5][9]

-

PARP Activation: Concurrently, or as a result of extensive DNA damage and Chk1 loss, there is an early and robust activation of PARP.[3][6][7]

-

Non-Apoptotic Cell Death: The combination of persistent DNA damage, checkpoint collapse due to Chk1 loss, and hyperactivation of PARP leads to an efficient, p53-independent cell death. This cell death modality lacks the classic markers of apoptosis, such as significant procaspase activation, and may align more closely with programmed necrosis or mitotic catastrophe.[3][6][7]

The following diagram illustrates this signaling cascade.

References

- 1. Cytotoxic potential of monoalkylation products between mitomycins and DNA: studies of decarbamoyl mitomycin C in wild-type and repair-deficient cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA Adducts of Decarbamoyl Mitomycin C Efficiently Kill Cells without Wild-Type p53 Resulting from Proteasome-Mediated Degradation of Checkpoint Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Involvement of Akt in Mitomycin C and Its Analog Triggered Cytotoxicity in MCF-7 and K562 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chk1 loss creates replication barriers that compromise cell survival independently of excess origin firing | The EMBO Journal [link.springer.com]

- 8. researchgate.net [researchgate.net]

- 9. Mitomycin C and Its Analog Trigger Cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA adducts of decarbamoyl mitomycin C efficiently kill cells without wild-type p53 resulting from proteasome-mediated degradation of checkpoint protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Decarbamoylmitomycin C (DMC) Treatment in EMT6 Cells

For Research Use Only.

Introduction

Decarbamoylmitomycin C (DMC) is an analog of the potent antitumor agent Mitomycin C (MC). Like its parent compound, DMC functions as a bioreductive alkylating agent, forming covalent adducts with DNA, which ultimately trigger cell death.[1][2] Notably, DMC has been shown to be more cytotoxic than MC in certain contexts and can induce a p53-independent apoptotic pathway, making it a compound of interest for cancers with mutated or deficient p53.[1][2] These application notes provide detailed protocols for the treatment of the murine mammary carcinoma cell line, EMT6, with DMC and for the subsequent analysis of its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action

Decarbamoylmitomycin C exerts its cytotoxic effects primarily through the generation of DNA adducts, particularly mitosene-1-β-adducts.[1] These adducts lead to the formation of interstrand cross-links (ICLs), which are highly toxic lesions that can block DNA replication and transcription.[2] The accumulation of these DNA lesions triggers a DNA damage response. In a key distinction from many other DNA damaging agents, DMC can initiate a p53-independent cell death pathway. This pathway involves the activation of the ATR/Chk1 signaling cascade, followed by the ubiquitin-proteasome-mediated degradation of the checkpoint kinase 1 (Chk1).[1][3] The depletion of Chk1 allows cells with damaged DNA to bypass the G2/M checkpoint, leading to mitotic catastrophe and apoptosis.[3]

Data Presentation

Table 1: Cytotoxicity of Decarbamoylmitomycin C in Breast Cancer Cell Lines (24-hour treatment)

| Cell Line | IC50 (µM) | Notes |

| MCF-7 | 1.8 ± 0.1 | Human breast adenocarcinoma, p53 wild-type. Data serves as a reference for potency. |

| MDA-MB-468 | 2.5 ± 0.2 | Human breast adenocarcinoma, p53 mutant. Data serves as a reference for potency in p53-deficient cells. |

Note: Specific IC50 values for DMC in EMT6 cells were not available in the reviewed literature. The provided data from human breast cancer cell lines can be used as a starting point for determining the optimal concentration range for EMT6 cells.

Experimental Protocols

EMT6 Cell Culture

Materials:

-

EMT6 murine mammary carcinoma cells

-

Waymouth's MB 752/1 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100X)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

6-well, 24-well, and 96-well cell culture plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Complete Growth Medium: Prepare complete growth medium by supplementing Waymouth's MB 752/1 Medium with 15% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing and Plating: Thaw a cryovial of EMT6 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

-

Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a subcultivation ratio of 1:4 to 1:10.

Cell Viability Assay (MTT Assay)

Materials:

-

EMT6 cells

-

Decarbamoylmitomycin C (DMC)

-

Complete growth medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed EMT6 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

DMC Treatment: Prepare serial dilutions of DMC in complete growth medium. Remove the medium from the wells and add 100 µL of the various concentrations of DMC. Include a vehicle control (medium with the same concentration of solvent used to dissolve DMC, e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the DMC concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

-

EMT6 cells

-

Decarbamoylmitomycin C (DMC)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer (1X)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed EMT6 cells in 6-well plates at a density of 2 x 10^5 cells/well. After 24 hours, treat the cells with various concentrations of DMC (e.g., IC50 and 2x IC50) for 24 or 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant. Centrifuge at 300 x g for 5 minutes.

-

Cell Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within 1 hour.

-

Data Interpretation:

-

Annexin V-FITC negative / PI negative: Live cells

-

Annexin V-FITC positive / PI negative: Early apoptotic cells

-

Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

-

Annexin V-FITC negative / PI positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

-

EMT6 cells

-

Decarbamoylmitomycin C (DMC)

-

6-well cell culture plates

-

Cold 70% Ethanol (B145695)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed EMT6 cells in 6-well plates and treat with desired concentrations of DMC as described for the apoptosis assay.

-

Cell Harvesting: Harvest the cells by trypsinization, collect by centrifugation, and wash once with cold PBS.

-

Fixation: Resuspend the cell pellet (approximately 1 x 10^6 cells) in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Caption: Proposed signaling pathway of Decarbamoylmitomycin C in EMT6 cells.

Caption: General experimental workflow for assessing the effects of DMC on EMT6 cells.

References

- 1. Decarbamoyl mitomycin C (DMC) activates p53-independent ataxia telangiectasia and rad3 related protein (ATR) chromatin eviction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 3. Mapping DNA adducts of mitomycin C and decarbamoyl mitomycin C in cell lines using liquid chromatography/electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HPLC Analysis of Decarbamoylmitomycin C DNA Adducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarbamoylmitomycin C (DMC) is an analog of the potent antitumor agent Mitomycin C (MC).[1][2][3] Like MC, DMC is a DNA alkylating agent that forms covalent bonds with DNA, leading to the formation of DNA adducts. These adducts, particularly interstrand cross-links (ICLs), are highly cytotoxic as they impede DNA replication and transcription, ultimately triggering cell death.[2][3] Understanding the formation, repair, and cytotoxic effects of specific DMC-DNA adducts is crucial for the development of effective cancer chemotherapies and for elucidating mechanisms of drug resistance.

This document provides detailed application notes and protocols for the analysis of DMC-DNA adducts using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry. The methodologies described herein cover the formation of DMC-DNA adducts in cellular DNA, the isolation and enzymatic hydrolysis of the adducted DNA, and the subsequent identification and quantification of the specific adducts by LC-MS/MS.

Signaling Pathways and Experimental Workflow

The formation of DMC-DNA adducts is a critical event that triggers cellular responses to DNA damage. While the intricate signaling pathways are complex and beyond the scope of this protocol, the fundamental consequence of these adducts is the activation of DNA repair pathways and, if the damage is too extensive, the induction of apoptosis.

The overall experimental workflow for the analysis of DMC-DNA adducts is a multi-step process that requires careful execution to ensure accurate and reproducible results. The key stages include treatment of cells with DMC, isolation of genomic DNA, enzymatic digestion of DNA into individual nucleosides, and finally, the separation and detection of the adducts by HPLC-MS/MS.